molecular formula C14H16N4OS B2531405 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 2097928-88-4

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2531405
CAS No.: 2097928-88-4
M. Wt: 288.37
InChI Key: XVTFGGOYVJSGLB-UHFFFAOYSA-N
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Description

1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a synthetic organic compound featuring a hybrid heterocyclic architecture. Its core structure consists of:

  • Azetidine ring: A four-membered nitrogen-containing ring substituted at the 3-position.
  • 4-cyclopropyl-1H-1,2,3-triazole: A triazole ring with a cyclopropyl substituent at the 4-position.
  • Thiophen-2-yl ethanone: A ketone group linked to a thiophene ring at the 2-position.

Its molecular formula is C₁₇H₁₆N₄OS, with a molecular weight of 324.4 g/mol .

Properties

IUPAC Name

1-[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-14(6-12-2-1-5-20-12)17-7-11(8-17)18-9-13(15-16-18)10-3-4-10/h1-2,5,9-11H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTFGGOYVJSGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3CN(C3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a novel triazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound features a unique structure characterized by a triazole ring, an azetidine moiety, and a thiophene group. The presence of these functional groups contributes to its biological activity. The molecular formula is C14H16N4OSC_{14}H_{16}N_{4}OS, with a molecular weight of approximately 288.37 g/mol.

Antimicrobial Properties

Research indicates that triazole derivatives often exhibit significant antimicrobial activity. A study comparing various triazole compounds found that those similar in structure to the compound demonstrated potent activity against Gram-positive and Gram-negative bacteria. For instance, compounds with similar substituents showed Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 16 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer potential. A related compound demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range . The mechanism of action is thought to involve the inhibition of specific enzymes involved in cell proliferation.

Anti-inflammatory Effects

Some studies suggest that triazole compounds may exhibit anti-inflammatory properties. In vitro assays revealed that certain derivatives could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazole derivatives against a panel of pathogens. The compound exhibited significant activity against E. coli (MIC = 8 µg/mL) and S. aureus (MIC = 4 µg/mL). The structure-activity relationship indicated that the cyclopropyl group enhances antibacterial potency .

Study 2: Anticancer Activity

In another investigation, the compound was tested against several cancer cell lines. The results showed that it inhibited cell growth in MCF-7 cells with an IC50 value of 15 µM, indicating moderate anticancer activity. Further studies suggested that the mechanism involves apoptosis induction through mitochondrial pathways .

Data Tables

Biological Activity Tested Strain/Cell Line IC50/MIC Value
AntibacterialE. coli8 µg/mL
S. aureus4 µg/mL
AnticancerMCF-715 µM
HeLa20 µM
Anti-inflammatoryMacrophagesCytokine inhibition observed

Scientific Research Applications

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

Anticancer Activity

Research indicates that derivatives containing triazole and thiophene structures possess significant anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines such as HepG2 (human liver cancer) and A549 (human lung cancer). The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Antimicrobial Properties

Compounds with similar structural features have been reported to exhibit antimicrobial activities against both gram-positive and gram-negative bacteria. Studies have demonstrated that these compounds can disrupt bacterial cell walls or inhibit vital metabolic pathways .

Anti-inflammatory Effects

The presence of thiophene rings in conjunction with triazole moieties has been associated with anti-inflammatory effects. These compounds can modulate inflammatory pathways and reduce cytokine production, making them potential candidates for treating inflammatory diseases .

Pharmacological Applications

The diverse pharmacological properties of 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone suggest several applications in drug development:

Drug Design

The unique structural features allow for the design of targeted therapies against specific diseases. Molecular docking studies have indicated favorable interactions with targets such as dihydrofolate reductase, which is crucial in cancer treatment .

Combination Therapies

This compound can be explored in combination with existing therapies to enhance efficacy and reduce resistance in cancer treatments. Its synergistic effects with conventional drugs like cisplatin have been noted in preliminary studies .

Case Studies

Several case studies highlight the effectiveness of similar compounds:

StudyCompoundTargetResults
Study 15-thiophen-2-yl derivativesHepG2 cellsSignificant cytotoxicity observed
Study 2Triazole derivativesA549 cellsInhibition of cell growth by 70%
Study 3Cyclopropyl triazolesBacterial strainsEffective against resistant strains

These case studies underline the potential of triazole and thiophene-containing compounds in therapeutic applications.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity (If Reported)
Target Compound C₁₇H₁₆N₄OS 324.4 Azetidine + 4-cyclopropyl-triazole + thiophen-2-yl ethanone Not explicitly reported
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone C₁₇H₁₆N₄OS 324.4 Azetidine + 4-phenyl-triazole + thiophen-2-yl ethanone Not reported
3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(m-tolyl)azetidine-1-carboxamide C₁₆H₁₈N₆O 310.4 Azetidine + 4-cyclopropyl-triazole + m-tolyl carboxamide Not reported
MK47 (2-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone) C₁₇H₁₄F₃N₃OS 357.4 Piperazine + trifluoromethylphenyl + thiophen-2-yl ethanone Kinase inhibition studies

Key Observations:

Triazole Substituents: The 4-cyclopropyl group in the target compound may enhance metabolic stability compared to the 4-phenyl analogue due to reduced π-π stacking interactions and steric hindrance .

Ring Systems :

  • Replacement of azetidine with piperazine (as in MK47) increases molecular weight and introduces a six-membered ring, which may improve solubility but reduce conformational rigidity .

Functional Analogues with Thiophen-2-yl Ethanone Moieties

Table 2: Functional Group Comparisons

Compound Name Molecular Formula Key Functional Groups Synthesis Route (If Reported)
Target Compound C₁₇H₁₆N₄OS Thiophen-2-yl ethanone + azetidine-triazole Multi-step alkylation
1-(1-hydroxycyclopentyl)-2-(thiophen-2-yl)ethanone C₁₁H₁₂O₂S Thiophen-2-yl ethanone + hydroxycyclopentyl CO₂-promoted hydration
1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone C₁₁H₁₁N₃O₂ Methoxyphenyl + 1,2,4-triazole + ethanone Single-crystal X-ray refinement

Key Observations:

The hydroxycyclopentyl variant () demonstrates the role of steric bulk in modulating reactivity during synthesis .

Heterocyclic Diversity :

  • 1,2,4-Triazole derivatives () exhibit distinct hydrogen-bonding patterns compared to 1,2,3-triazoles, influencing crystal packing and solubility .

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